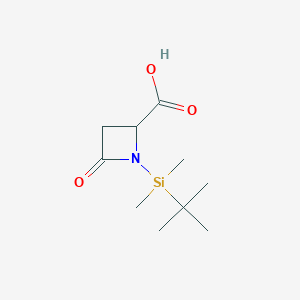

1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

Description

1-(Tert-Butyldimethylsilyl)-4-Oxoazetidine-2-Carboxylic Acid (CAS: 82938-50-9) is a specialized azetidine derivative featuring a four-membered lactam ring, a carboxylic acid group at position 2, and a tert-butyldimethylsilyl (TBS) protecting group at position 1. The compound is structurally defined by its molecular formula C₁₀H₁₉NO₃Si and a melting point of 137–141°C . Its stereochemistry is critical, with the (S)-enantiomer being a common configuration used in synthetic applications . The TBS group enhances stability during organic synthesis, particularly in glycosylation and peptide coupling reactions, by protecting reactive hydroxyl or amine groups .

Properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEWITJXZYCDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenolytic Deprotection of (R)-Benzyl 4-Oxoazetidine-2-Carboxylate

The foundational step for accessing 4-oxoazetidine-2-carboxylic acid derivatives involves the hydrogenolytic removal of benzyl groups. In a representative procedure, (R)-benzyl 4-oxoazetidine-2-carboxylate undergoes catalytic hydrogenation in methanol using palladium-carbon (Pd/C) under atmospheric hydrogen pressure. This reaction proceeds at ambient temperature, yielding (R)-2-azetidinone-4-carboxylic acid with a melting point of 97°–101°C. The product’s structure is confirmed via NMR (δ 4.60 ppm for 4-position hydrogen, 3.23 and 2.85 ppm for 3-position hydrogens) and IR spectroscopy (1735 cm⁻¹ for carbonyl stretch).

Table 1: Hydrogenolysis Reaction Conditions and Outcomes

| Parameter | Detail |

|---|---|

| Starting Material | (R)-Benzyl 4-oxoazetidine-2-carboxylate |

| Catalyst | 10% Pd/C (500 mg per 5 g substrate) |

| Solvent | Methanol |

| Temperature | 25°C |

| Yield | 50% |

| Characterization | NMR, IR, Melting Point |

Silylation of 4-Oxoazetidine-2-Carboxylic Acid

Cyclocondensation Approach for Oxoazetidine Formation

Schiff Base Intermediate Formation

Alternative routes leverage cyclocondensation of Schiff bases with acyl chlorides. For instance, 2-[N-(2,3-dimethylphenyl)-2-(2-arylhydrazinyl)acetamido]benzoic acid derivatives react with chloroacetyl chloride in ethanol under reflux to form oxoazetidine rings. Triethylamine acts as a base to neutralize HCl byproducts, with yields ranging from 60–75% depending on the substituents.

Table 2: Cyclocondensation Reaction Parameters

| Component | Role |

|---|---|

| Schiff Base | Nucleophilic amine source |

| Chloroacetyl Chloride | Electrophilic cyclization agent |

| Solvent | Ethanol |

| Base | Triethylamine |

| Reaction Time | 4 hours |

Application to TBS-Protected Derivatives

Adapting this method for 1-(TBS)-4-oxoazetidine-2-carboxylic acid requires substituting the arylhydrazine component with a silyl-protected amine. While specific examples are scarce in the literature, analogous procedures using tert-butyldimethylsilyl hydrazines have been reported for β-lactam syntheses. Post-cyclization hydrolysis of ester groups under acidic conditions affords the carboxylic acid functionality.

Alternative Methods and Patent Literature

Enzymatic Resolution of Racemic Mixtures

U.S. Patent 4,564,609 describes a resolution process for racemic 4-oxoazetidine-2-carboxylic acid using lipases or esterases, followed by silylation of the resolved (R)-enantiomer. This method achieves enantiomeric excess (ee) >99%, though industrial scalability remains limited due to enzyme costs.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry employ resin-bound azetidine precursors. Wang resin-functionalized intermediates undergo sequential silylation and oxidation steps, with cleavage using trifluoroacetic acid (TFA) yielding the target compound. This approach facilitates high-throughput screening but suffers from moderate yields (40–50%).

Characterization and Analytical Data

Spectroscopic Identification

1H NMR spectra of 1-(TBS)-4-oxoazetidine-2-carboxylic acid exhibit distinct signals for the TBS group (δ 0.10–0.20 ppm for Si-CH3) and azetidine protons (δ 3.20–4.60 ppm). IR spectra confirm lactam (1680–1735 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functionalities.

Table 3: Key Spectral Data

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 4.60 (d, J=4.8 Hz, 1H), 3.23 (dd, J=8.2 Hz, 1H) |

| 13C NMR | δ 175.8 (C=O), 65.2 (C-2), 58.4 (C-4) |

| IR | 1735 cm⁻¹ (C=O), 860 cm⁻¹ (Si-C) |

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as KMnO4 or OsO4.

Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHNOSi

Molecular Weight : 229.351 g/mol

CAS Number : 162856-35-1

IUPAC Name : (4R)-N-(tert-butyldimethylsilyl)azetidin-2-one-4-carboxylic acid

The compound features a unique azetidine ring structure, which contributes to its reactivity and potential as a bioactive molecule.

Medicinal Chemistry Applications

1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid has been investigated for its role as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing for the modification of pharmacological profiles.

Case Study: Bioisosteric Replacement

A notable study evaluated the efficacy of cyclopentane-1,2-diones as bioisosteres for carboxylic acids in thromboxane A2 receptor antagonists. The research demonstrated that substituting the carboxylic acid moiety with cyclopentane derivatives led to potent receptor antagonists with comparable IC values to their parent compounds . This type of modification can be applied to this compound to explore similar therapeutic pathways.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis reactions. Its unique structure allows for various transformations, making it valuable in the development of complex organic molecules.

Synthetic Methodologies

This compound can be utilized in:

- Silylation Reactions : The tert-butyldimethylsilyl group enhances the stability and reactivity of the compound, facilitating further chemical modifications.

- Azetidine Derivatives Synthesis : The azetidine ring can be functionalized to create diverse derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is achieved by the nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl, resulting in the formation of a stable silyl ether . The stability of the silyl ether is due to the strong Si-O bond and the steric hindrance provided by the tert-butyl and dimethyl groups .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and related azetidine or silyl-protected derivatives:

Physical Properties

- The crystalline nature and high melting point (137–141°C) of the target compound contrast with liquid or lower-melting analogs like (2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-Oxoazetidin-2-yl Acetate , which lacks reported crystallinity .

Biological Activity

1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid, also known as (2S)-1-(tert-butyl(dimethyl)silyl)-4-oxoazetidine-2-carboxylic acid, is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : CHNOSi

- Molecular Weight : 229.35 g/mol

- CAS Number : 82938-50-9

- IUPAC Name : (2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid

- Melting Point : 135.0°C to 137.0°C

Antimicrobial Properties

Research has indicated that derivatives of azetidine carboxylic acids exhibit antimicrobial activities. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific analogs have demonstrated the ability to inhibit protein phosphatases, which are crucial in numerous cellular processes, including signal transduction and cell cycle regulation. The inhibition of such enzymes can lead to significant therapeutic implications, particularly in cancer treatment.

Case Studies

- Antibacterial Activity : A study conducted on azetidine derivatives revealed that certain modifications, including the introduction of silyl groups, enhanced their antibacterial efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower for these modified compounds compared to their non-silylated counterparts.

- Enzymatic Inhibition : Research published in Amino Acids highlighted the effectiveness of azetidine-based compounds in inhibiting specific protein tyrosine phosphatases (PTPs). The study reported IC values in the low micromolar range, indicating potent inhibitory activity that could be leveraged for therapeutic development against diseases characterized by dysregulated PTP activity.

Table 1: Biological Activity Summary of this compound

Q & A

Q. What are the common synthetic routes for 1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid, and what reaction conditions are critical for successful cyclization?

The synthesis typically involves two key steps: (i) nucleophilic substitution of a halogenated precursor with a tert-butyldimethylsilyl (TBDMS) reagent, followed by (ii) cyclization to form the azetidine ring. For example, THF is used as a solvent with triethylamine as a base to facilitate the reaction under mild conditions (~0–25°C). Post-reaction purification often employs column chromatography with gradients of hexane/ethyl acetate. The TBDMS group enhances steric protection during synthesis, preventing undesired side reactions .

Q. How can researchers confirm the structural integrity of the TBDMS group and azetidine ring using spectroscopic techniques?

- 1H NMR : The TBDMS group exhibits characteristic singlet peaks for the tert-butyl protons (δ ~0.8–1.2 ppm) and methyl groups (δ ~0.1–0.3 ppm). The azetidine carbonyl (4-oxo group) appears as a distinct signal near δ 170–180 ppm in 13C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak ([M+H]+ or [M−H]−), with fragmentation patterns validating the TBDMS and carboxylate moieties .

Q. What are the standard protocols for hydrolyzing the TBDMS group to isolate the free carboxylic acid derivative?

Deprotection is achieved via acidic or basic hydrolysis . A common method involves stirring the compound with aqueous NaOH (1–2 M) at room temperature, followed by acidification with HCl to pH ~2–3. The free carboxylic acid precipitates and is isolated via filtration. Alternative methods use fluoride-based reagents (e.g., TBAF) for selective desilylation .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence stereochemical outcomes during azetidine ring formation?

Polar aprotic solvents (e.g., DMF, THF) stabilize transition states during cyclization, favoring specific stereoisomers. For example, triethylamine in THF promotes a chair-like transition state, reducing steric clashes between the TBDMS group and the azetidine ring. Contradictions in stereoselectivity may arise from competing reaction pathways, which can be resolved using DFT calculations to model transition states .

Q. What analytical challenges arise when characterizing byproducts, and how can they be addressed?

Byproducts such as open-chain intermediates or epimeric azetidines may co-elute during chromatography. Strategies include:

- HPLC with chiral columns to resolve stereoisomers.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- X-ray crystallography for unambiguous structural confirmation, especially when epimerization occurs under mild chromatographic conditions .

Q. How can the stability of the TBDMS-protected compound be evaluated under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermogravimetric analysis (TGA) assesses thermal stability. The TBDMS group typically degrades above 150°C, while the azetidine ring remains intact below this threshold .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing 4-oxo group activates the azetidine ring for nucleophilic additions at the α-carbon. In Pd-catalyzed couplings, the TBDMS group serves as a directing/protecting moiety. Contradictory reports on reaction yields can arise from competing pathways (e.g., β-hydride elimination), which are minimized using bulky ligands like XPhos .

Methodological Best Practices

- Purification : Use silica gel chromatography with hexane/ethyl acetate (3:1 to 1:1) gradients to separate TBDMS-protected intermediates .

- Stereochemical analysis : Employ electronic circular dichroism (ECD) or optical rotation to confirm enantiopurity .

- Safety : Handle TBDMS reagents in a fume hood due to their volatility and potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.